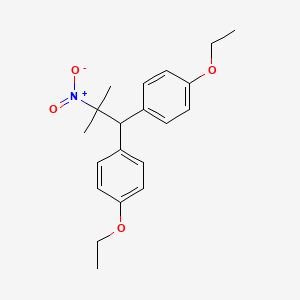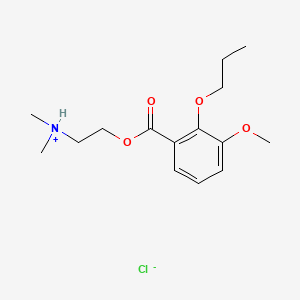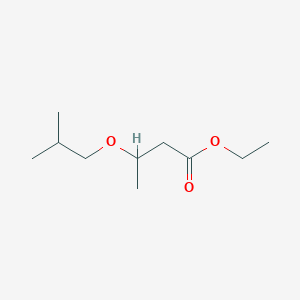
Propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro-, also known as 1,1-bis(p-ethoxyphenyl)-2-nitropropane, is a chemical compound with the molecular formula C19H23NO4 and a molecular weight of 329.43 g/mol . This compound is characterized by the presence of two p-ethoxyphenyl groups attached to a propane backbone, with a nitro group at the 2-position.
Métodos De Preparación
The synthesis of propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- involves several steps. One common method includes the reaction of p-ethoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitroalkene. This intermediate is then subjected to a Michael addition with p-ethoxybenzylmagnesium bromide, followed by reduction to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles like nitric acid for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic rings may also participate in π-π interactions with proteins and other biomolecules, influencing its activity .
Comparación Con Compuestos Similares
Similar compounds to propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- include:
- 1,1-bis(p-ethoxyphenyl)-2-nitroethane
- 1,1-bis(p-ethoxyphenyl)-2-nitrobutane
- 1,1-bis(p-ethoxyphenyl)-2-nitrohexane
These compounds share structural similarities but differ in the length of the carbon chain and the position of the nitro group. The unique combination of the p-ethoxyphenyl groups and the nitro group in propane, 1,1-bis(p-ethoxyphenyl)-2-methyl-2-nitro- contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
26258-72-0 |
|---|---|
Fórmula molecular |
C20H25NO4 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
1-ethoxy-4-[1-(4-ethoxyphenyl)-2-methyl-2-nitropropyl]benzene |
InChI |
InChI=1S/C20H25NO4/c1-5-24-17-11-7-15(8-12-17)19(20(3,4)21(22)23)16-9-13-18(14-10-16)25-6-2/h7-14,19H,5-6H2,1-4H3 |
Clave InChI |
YKXNSWQIFIWKAN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)

![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)

![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)






![2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile](/img/structure/B13749070.png)
